tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate
Description
tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyridine ring substituted with a sulfamoyl group
Properties
CAS No. |
2446844-90-0 |
|---|---|
Molecular Formula |
C10H15N3O4S |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate typically involves the protection of an amino group using a tert-butyl carbamate (Boc) group. The process may include the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Carbamate: The protected amino group is then reacted with 6-sulfamoylpyridine to form the desired carbamate compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the sulfamoyl group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino functions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical processes.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Modifying Biomolecules: Reacting with nucleophiles or electrophiles in biological systems to alter their function.
Comparison with Similar Compounds
tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-(6-chloropyridin-2-yl)carbamate: Similar structure but with a chloro substituent instead of a sulfamoyl group.
tert-butyl N-(6-methoxypyridin-2-yl)carbamate: Contains a methoxy group on the pyridine ring.
tert-butyl N-(6-aminopyridin-2-yl)carbamate: Features an amino group on the pyridine ring.
The uniqueness of this compound lies in its sulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs.
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